N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332530-77-4
VCID: VC2846616
InChI: InChI=1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H
SMILES: C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

CAS No.: 1332530-77-4

Cat. No.: VC2846616

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride - 1332530-77-4

Specification

CAS No. 1332530-77-4
Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
IUPAC Name N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide;hydrochloride
Standard InChI InChI=1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H
Standard InChI Key MEFPGJGRJCKIHV-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl
Canonical SMILES C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl

Introduction

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry, particularly in neurological applications. Its unique molecular structure includes a cyclopropyl group, a piperidine moiety, and a methoxy-substituted benzamide, which contribute to its versatility in interacting with biological targets.

Synthesis and Preparation

The synthesis of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride typically involves a multi-step organic reaction process. The primary method includes the reaction of 4-(piperidin-3-ylmethoxy)benzoic acid with cyclopropylamine. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), which aids in forming the amide bond. The reaction conditions are controlled, often performed at room temperature and stirred for several hours to ensure complete conversion of reactants into the desired product.

Mechanism of Action and Biological Applications

The mechanism of action for N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. Upon binding to these targets, the compound modulates their activity, which can lead to various biological effects. For instance, it has been studied for its potential role as an inhibitor of neurotransmitter transporters, influencing synaptic transmission and potentially providing therapeutic effects in neurological disorders.

Physical and Chemical Characteristics

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is characterized as a white to off-white solid at room temperature. It is soluble in organic solvents but may have limited solubility in water due to its hydrophobic cyclopropyl and piperidine components. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and experiments.

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its functional groups. Its reactivity profile allows for modification through various chemical reactions, which can yield derivatives with different biological activities.

Applications in Research and Industry

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride has several applications across different scientific fields, particularly in drug discovery and development. Its potential in neurological applications and receptor modulation studies underscores its significance in ongoing research within medicinal chemistry.

Comparison with Similar Compounds

Another compound with similar structural features is N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride. This compound also features a cyclopropyl group and a piperidine moiety but differs in the position of the piperidine attachment. It is explored for its pharmacological properties, particularly in pain management and anti-inflammatory applications.

Comparison Table

PropertyN-Cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide HydrochlorideN-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide Hydrochloride
Molecular FormulaC₁₆H₂₃ClN₂O₂C₁₆H₂₂N₂O₂
Molecular WeightApproximately 310.82 g/mol274.36 g/mol
CAS Number1332530-77-4Not specified
Biological ApplicationsNeurological disordersPain management, anti-inflammatory
SynthesisReaction of 4-(piperidin-3-ylmethoxy)benzoic acid with cyclopropylamineReaction of 4-(piperidin-4-ylmethoxy)benzoic acid with cyclopropylamine

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